3-Benzoylbenzoic acid

Übersicht

Beschreibung

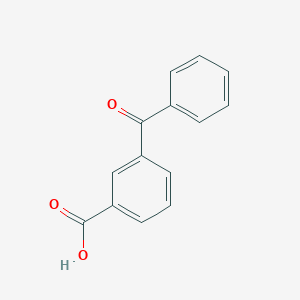

3-Benzoylbenzoic acid is an organic compound with the molecular formula C14H10O3. It is characterized by a benzoyl group attached to the third position of a benzoic acid molecule. This compound appears as a white to light beige powder and is insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Benzoylbenzoic acid can be synthesized through the Friedel-Crafts acylation of benzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through crystallization from ethanol and sublimation at reduced pressure .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Benzoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the benzoyl group can yield benzyl derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated benzoylbenzoic acids.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-benzoylbenzoic acid and its derivatives. Research focused on modifying this compound has shown promising results in inhibiting bacterial RNA polymerase (RNAP), which is crucial for bacterial transcription and growth.

- Mechanism of Action : The compound acts by inhibiting the binding of sigma factors to RNAP, thus preventing the formation of the RNAP holoenzyme necessary for transcription. A modified derivative demonstrated significant activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 8 μg/mL, indicating its potential as a lead compound for developing new antibiotics .

- Structure-Activity Relationship : Variations in the structure of this compound have been explored to enhance antimicrobial efficacy. For instance, substituents on the benzene rings have been systematically altered to assess their impact on activity against various pathogens, including Staphylococcus aureus and Streptococcus pyogenes. Electron-withdrawing groups were found to improve antimicrobial activity significantly .

Photochemical Applications

This compound is also utilized in photochemical reactions, particularly in studies involving light-induced processes.

- Photografting : The compound has been employed in photografting techniques on surfaces such as boron-doped diamond (BDD). When irradiated with UV light, it facilitates the covalent attachment of oligonucleotides to the BDD interface, which is crucial for biosensor applications .

- Photosensitized Reactions : The compound participates in photosensitized oxidation processes, which are significant in understanding oxidative stress and related biochemical pathways. These reactions can lead to the formation of free radicals and other reactive species that are essential for studying biological processes .

Synthesis of Chemical Derivatives

This compound serves as a valuable intermediate in synthesizing various organic compounds.

- Synthesis of Dyes : It is a key precursor for producing phthalein and fluoran dyes, which are widely used in analytical chemistry and materials science. The structural properties of 3-benzoylbenzoic acid allow it to be modified into more complex dye structures .

- Catalytic Applications : The compound has been used as a catalyst in reactions involving acyl chlorides and terminal alkynes, yielding ynones. Its catalytic properties enable the reuse of catalysts without significant loss of activity .

Wirkmechanismus

The mechanism of action of 3-Benzoylbenzoic acid involves its interaction with molecular targets through its benzoyl and carboxyl functional groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

2-Benzoylbenzoic acid: Differing in the position of the benzoyl group.

4-Benzoylbenzoic acid: Another positional isomer.

Benzophenone: Lacks the carboxyl group but shares the benzoyl structure.

Uniqueness: 3-Benzoylbenzoic acid is unique due to its specific position of the benzoyl group, which influences its reactivity and interactions compared to its isomers. This positional difference can lead to variations in physical properties, reactivity, and applications .

Biologische Aktivität

3-Benzoylbenzoic acid (C15H12O3) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores its biological activity based on recent research findings, including data tables and case studies that highlight its applications and efficacy.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety substituted at the 3-position with a benzoyl group. Its structure can be represented as follows:

This structure is significant for its interactions with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzoylbenzoic acid exhibit notable antimicrobial properties. A study highlighted the modification of benzyl and benzoyl benzoic acid derivatives, which showed improved antimicrobial activity against various bacterial strains, including Streptococcus pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of traditional antibiotics, suggesting a promising alternative in antimicrobial therapy.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. pneumoniae | 256 |

| C3–005 | S. pneumoniae | 1 |

| 5e | S. aureus | 8 |

The compound C3–005 demonstrated exceptional activity with an MIC of just 1 μg/mL against S. pneumoniae, indicating its potential as a potent antimicrobial agent .

Enzyme Inhibition Studies

The biological activity of this compound extends to enzyme inhibition, particularly targeting dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis. Research has shown that certain derivatives exhibit strong inhibitory effects, making them candidates for tuberculosis treatment.

Table 2: Inhibition Potency of this compound Derivatives on MtDHFR

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 4e | 7 | Uncompetitive |

| MB872 | 500 | Competitive |

The derivative 4e was found to be significantly more potent than the original fragment MB872, with an IC50 value of 7 μM. This uncompetitive inhibition suggests that these compounds can bind to an alternative site on the enzyme, providing a new avenue for drug development against tuberculosis .

Case Studies and Applications

- Antimicrobial Efficacy Against C. difficile : A comparative study evaluated the effects of various transcription inhibitors, including derivatives of benzoylbenzoic acid, on toxin production in Clostridium difficile. The results indicated that these compounds could effectively suppress toxin release at subinhibitory concentrations, showcasing their therapeutic potential against infections caused by this pathogen .

- Enzyme Labeling : Another study utilized benzoylbenzoic acid derivatives as photoaffinity labels to identify active sites in pyrimidine-requiring enzymes. This approach allows for mapping enzyme interactions and could lead to the development of targeted therapies .

Eigenschaften

IUPAC Name |

3-benzoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJXRLHTQQONQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206616 | |

| Record name | Benzoic acid, 3-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-18-0 | |

| Record name | 3-Benzoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 579-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-benzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BENZOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPX6W85296 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-Benzoylbenzoic acid oxime, and how do these features influence its intermolecular interactions in the solid state?

A1: this compound oxime exhibits a molecular structure characterized by two phenyl rings, a carboxyl group, and an oxime group. [] The crystal structure reveals that the molecule adopts a conformation where the two phenyl rings are twisted relative to the oxime group, with dihedral angles of 75.1° and 31.4°. [] This conformation, along with the presence of carboxyl and oxime groups, facilitates the formation of infinite chains in the crystal lattice through strong hydrogen bonds between the carboxyl group of one molecule and the oxime group of an adjacent molecule. []

Q2: How does the structure of this compound allow for its application in the development of materials with unique optical properties, specifically UV photochromic inks?

A2: While the provided research focuses on the crystal structure of this compound oxime, this compound itself can be used as a ligand to form complexes with rare earth elements like Europium. [] These Europium complexes exhibit fluorescence properties, making them suitable for applications like UV photochromic inks. [] The structure of this compound, with its two phenyl rings and a carboxyl group, enables chelation with the Europium ion, contributing to the formation of stable complexes that exhibit desirable fluorescence characteristics. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.